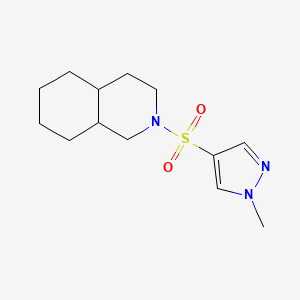
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with numerous cases of overdose and death. Despite its potential for abuse, U-47700 has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects. It also has sedative and anxiolytic properties. However, 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide has a higher affinity for the mu-opioid receptor than other opioids, which may contribute to its potential for abuse and addiction.
Biochemical and Physiological Effects:
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to decrease pain sensitivity and produce feelings of euphoria and relaxation. It also has sedative and anxiolytic properties, which may contribute to its potential as a therapeutic agent. However, 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide can also produce a range of negative effects, including respiratory depression, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide has several advantages for use in lab experiments. It has a unique chemical structure and produces a range of biochemical and physiological effects, which make it a useful tool for studying the mu-opioid receptor and its role in pain and addiction. However, the potential for abuse and addiction makes it difficult to use in certain types of experiments, and caution must be taken to ensure its safe use.
Direcciones Futuras
There are several future directions for research on 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide. One area of interest is the development of safer and more effective opioid analgesics. 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide has shown promise as a potential therapeutic agent, but further research is needed to fully understand its potential benefits and risks. Additionally, research on the mu-opioid receptor and its role in pain and addiction may lead to the development of new treatments for these conditions. Finally, continued research on the biochemical and physiological effects of 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide may lead to a better understanding of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide involves the reaction of 4-chlorobutyryl chloride with 2-methylcyclohexylamine, followed by the addition of N,N-dimethylformamide and piperidine-1,3-dicarboxylic acid. The resulting product is then purified through a series of chemical reactions and recrystallization steps. The synthesis of 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of pain. Additionally, 1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide has been investigated for its potential as an antidepressant and anxiolytic agent. However, due to its potential for abuse and addiction, further research is needed to fully understand its therapeutic potential.
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-7-4-5-9-14(12)17-15(20)13-8-6-10-19(11-13)16(21)18(2)3/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVDZOYECPDEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dimethyl-3-N-(2-methylcyclohexyl)piperidine-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)






![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)